N-Acetyl-D-glucosamine-13C3,15N

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H15NO6 |

|---|---|

Molecular Weight |

225.18 g/mol |

IUPAC Name |

N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxo(113C)hexan-2-yl]acetamide |

InChI |

InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6+,7+,8+/m0/s1/i1+1,2+1,4+1,9+1 |

InChI Key |

MBLBDJOUHNCFQT-WVPPDGSVSA-N |

Isomeric SMILES |

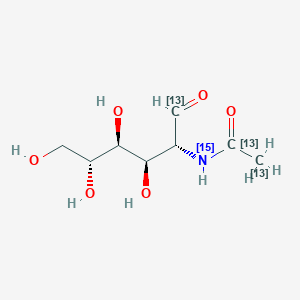

[13CH3][13C](=O)[15NH][C@@H]([13CH]=O)[C@H]([C@@H]([C@@H](CO)O)O)O |

Canonical SMILES |

CC(=O)NC(C=O)C(C(C(CO)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Role of N-Acetyl-D-glucosamine-13C3,15N in Advanced Glycoproteomic Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-Acetyl-D-glucosamine-13C3,15N is a stable isotope-labeled monosaccharide that serves as a powerful tool for researchers delving into the intricate world of cellular metabolism and protein glycosylation. Its primary application lies in its use as a metabolic tracer to investigate the hexosamine biosynthetic pathway (HBP) and to quantify dynamic changes in protein O-GlcNAcylation, a critical post-translational modification implicated in a host of cellular processes and disease states. This technical guide provides an in-depth overview of the research applications of this compound, complete with experimental methodologies, quantitative data representation, and visual diagrams of key pathways and workflows.

Core Application: Tracing Glycan Biosynthesis and Dynamics

The strategic incorporation of stable isotopes, carbon-13 (¹³C) and nitrogen-15 (¹⁵N), into the N-acetyl-D-glucosamine (GlcNAc) molecule allows for its unambiguous detection and quantification by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. When introduced to cells in culture, this compound is taken up and utilized through the salvage pathway of the HBP, leading to the formation of labeled uridine diphosphate N-acetylglucosamine (UDP-GlcNAc). This labeled UDP-GlcNAc then serves as the donor substrate for O-GlcNAc transferase (OGT), which attaches the labeled GlcNAc moiety to serine and threonine residues of nuclear and cytoplasmic proteins.

By tracking the incorporation of the isotopic label, researchers can elucidate:

-

Metabolic Flux: The rate at which GlcNAc is processed through the HBP.

-

Protein-Specific Glycosylation: The identity of proteins undergoing O-GlcNAcylation.

-

Site-Specific Glycosylation: The precise amino acid residues that are modified.

-

Dynamic Changes: The turnover rates of O-GlcNAc modifications in response to various stimuli or in different disease states.

The Hexosamine Biosynthetic Pathway and Labeled GlcNAc Incorporation

The HBP is a critical metabolic pathway that integrates glucose, amino acid, fatty acid, and nucleotide metabolism to produce UDP-GlcNAc.[1] this compound enters this pathway via the salvage pathway, bypassing the initial rate-limiting steps of the de novo synthesis route.

Quantitative Analysis of O-GlcNAcylation Dynamics

A primary application of this compound is in quantitative proteomics to study the dynamics of O-GlcNAcylation. By employing a pulse-chase experimental design coupled with mass spectrometry, researchers can determine the turnover rates of O-GlcNAc on specific proteins and even at specific sites.

Representative Quantitative Data

The following table illustrates the type of quantitative data that can be obtained from a metabolic labeling experiment designed to measure O-GlcNAc turnover. The data are representative and based on findings from studies using stable isotope labeling to track glycosylation dynamics.

| Protein | UniProt ID | Peptide Sequence | Site of O-GlcNAcylation | Turnover Rate (k) (h⁻¹) | Half-life (t½) (h) |

| Nucleoporin p62 | P12345 | GFSFGAGSENQT | Ser270 | 0.045 | 15.4 |

| O-GlcNAc transferase | Q12345 | TAPTSSVSR | Ser34 | 0.028 | 24.8 |

| Host cell factor 1 | Q23456 | VTSAPSPASR | Ser112 | 0.061 | 11.4 |

| Casein kinase II | P34567 | ASGSGSGSGK | Ser5 | 0.033 | 21.0 |

| RNA polymerase II | P45678 | YSPTSPSYSK | Ser2 | 0.052 | 13.3 |

Experimental Protocols

A detailed methodology is crucial for the successful application of this compound in research. The following protocols provide a general framework for a typical metabolic labeling experiment.

Cell Culture and Metabolic Labeling

-

Cell Seeding: Plate cells (e.g., HeLa, HEK293) in appropriate culture dishes and grow to a desired confluency (typically 60-70%) in standard growth medium.

-

Medium Exchange: Remove the standard medium and wash the cells twice with phosphate-buffered saline (PBS).

-

Labeling Medium: Add pre-warmed "heavy" medium containing this compound at a concentration typically ranging from 50 µM to 1 mM. The standard glucose concentration may be reduced to enhance the uptake and incorporation of the labeled GlcNAc.

-

Incubation: Culture the cells in the labeling medium for a time course determined by the experimental goals (e.g., 0, 2, 4, 8, 12, 24 hours) to monitor the rate of incorporation. For steady-state labeling, cells may be cultured for several passages in the heavy medium.

Protein Extraction and Digestion

-

Cell Lysis: Harvest the cells at each time point, wash with cold PBS, and lyse using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

Reduction and Alkylation: Reduce the disulfide bonds in the proteins with dithiothreitol (DTT) and alkylate the resulting free thiols with iodoacetamide (IAA).

-

Proteolytic Digestion: Digest the proteins into peptides using a sequence-specific protease, most commonly trypsin.

Enrichment of O-GlcNAcylated Peptides

Due to the low stoichiometry of O-GlcNAcylation, an enrichment step is often necessary prior to mass spectrometry analysis.

-

Lectin Affinity Chromatography: Use wheat germ agglutinin (WGA)-conjugated beads to capture O-GlcNAcylated peptides.

-

Chemoenzymatic Labeling: Employ an engineered galactosyltransferase to add a tagged galactose analog to the O-GlcNAc moiety, which can then be captured using affinity purification.

Mass Spectrometry and Data Analysis

-

LC-MS/MS Analysis: Analyze the enriched peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer is operated in a data-dependent acquisition mode to select peptide ions for fragmentation.

-

Data Analysis: Use specialized proteomics software (e.g., MaxQuant, Proteome Discoverer) to identify the peptides and localize the O-GlcNAc sites. The software will detect the mass shift corresponding to the incorporation of the ¹³C and ¹⁵N isotopes.

-

Quantification: Quantify the relative abundance of the "light" (unlabeled) and "heavy" (labeled) forms of each O-GlcNAcylated peptide at each time point.

-

Turnover Rate Calculation: Calculate the turnover rate (k) of the O-GlcNAc modification by fitting the incorporation data to a kinetic model.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for a quantitative O-GlcNAc proteomics experiment using stable isotope labeling.

References

N-Acetyl-D-glucosamine-13C3,15N: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the chemical properties, structure, and applications of the isotopically labeled monosaccharide, N-Acetyl-D-glucosamine-13C3,15N. This stable isotope-labeled compound serves as a powerful tool in metabolic research, particularly in the elucidation of complex biological pathways and for quantitative analysis in mass spectrometry-based applications.

Core Chemical Properties and Structure

This compound is a derivative of the naturally occurring amino sugar N-Acetyl-D-glucosamine (GlcNAc), where three carbon atoms are replaced with the stable isotope carbon-13 (¹³C) and the nitrogen atom is replaced with the stable isotope nitrogen-15 (¹⁵N). This labeling provides a distinct mass shift, enabling its use as a tracer in various biological studies without altering its chemical reactivity.

The fundamental structure of N-Acetyl-D-glucosamine consists of a glucose molecule in which the hydroxyl group at the C2 position is replaced by an acetamido group. The isotopic labeling in this compound is strategically placed to allow for robust tracking and quantification.

Structure

The chemical structure of N-Acetyl-D-glucosamine is depicted below:

In the ¹³C₃,¹⁵N labeled variant, the nitrogen atom of the acetamido group is ¹⁵N, and three of the carbon atoms in the molecule are ¹³C. The exact positions of the ¹³C labels can vary depending on the synthetic route.

Quantitative Data Summary

The following table summarizes the key chemical and physical properties of N-Acetyl-D-glucosamine. The properties of the isotopically labeled form are analogous to the unlabeled compound, with the primary difference being the molecular weight.

| Property | Value | Source |

| Synonyms | N-Acetyl-2-amino-2-deoxy-D-glucose-¹³C₃,¹⁵N, GlcNAc-¹³C₃,¹⁵N | [1] |

| CAS Number | 478529-43-0 | [1] |

| Molecular Formula | C₅¹³C₃H₁₅¹⁵NO₆ | [1] |

| Molecular Weight (unlabeled) | 221.21 g/mol | [2] |

| Molecular Weight (¹³C₃,¹⁵N labeled) | Approx. 225.22 g/mol | Calculated |

| Appearance | White to off-white crystalline solid | [3] |

| Melting Point | 210-211 °C (decomposes) | [2][3] |

| Solubility | Soluble in water (50 mg/mL) | [3] |

| Isotopic Purity | Typically ≥98 atom % ¹⁵N, ≥99 atom % ¹³C | |

| Storage Temperature | -20°C | [3] |

Key Biological Pathways and Involvement

N-Acetyl-D-glucosamine is a central molecule in several critical metabolic pathways. Its isotopically labeled form is invaluable for tracing the flux through these pathways and understanding their regulation.

Hexosamine Biosynthetic Pathway (HBP)

The Hexosamine Biosynthetic Pathway (HBP) is a crucial metabolic route that utilizes glucose to produce UDP-N-acetylglucosamine (UDP-GlcNAc), a key building block for the biosynthesis of glycoproteins, glycolipids, and proteoglycans.[4] N-Acetyl-D-glucosamine can enter this pathway after phosphorylation.

O-GlcNAcylation Signaling

O-GlcNAcylation is a dynamic and reversible post-translational modification where a single N-acetylglucosamine moiety is attached to serine or threonine residues of nuclear and cytoplasmic proteins.[1] This process is catalyzed by O-GlcNAc transferase (OGT) and reversed by O-GlcNAcase (OGA). O-GlcNAcylation acts as a nutrient sensor and plays a critical role in regulating a wide range of cellular processes, including signal transduction, transcription, and cell cycle progression.[5][6] Dysregulation of O-GlcNAcylation has been implicated in various diseases, including cancer and neurodegenerative disorders.[1]

Experimental Protocols

The primary application of this compound is as a metabolic tracer for quantitative studies. Below is a generalized experimental protocol for metabolic labeling of cultured cells for mass spectrometry-based proteomics.

Protocol: Metabolic Labeling of Mammalian Cells with this compound for O-GlcNAc Proteomics

Objective: To quantitatively analyze changes in protein O-GlcNAcylation in response to a specific treatment using stable isotope labeling.

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium

-

Dialyzed fetal bovine serum (FBS)

-

This compound

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

O-GlcNAc antibody for immunoprecipitation

-

Protein A/G agarose beads

-

Digestion buffer (e.g., ammonium bicarbonate)

-

Trypsin (mass spectrometry grade)

-

Desalting columns (e.g., C18)

-

Mass spectrometer (e.g., LC-MS/MS)

Procedure:

-

Cell Culture and Labeling:

-

Culture cells to ~70-80% confluency in standard complete medium.

-

Prepare labeling medium by supplementing glucose-free and glutamine-free medium with dialyzed FBS and the desired concentration of this compound (typically in the low millimolar range). A control culture should be grown in parallel with unlabeled N-Acetyl-D-glucosamine.

-

Wash cells with PBS and replace the standard medium with the labeling medium.

-

Incubate the cells for a sufficient duration to allow for incorporation of the labeled sugar into the O-GlcNAc modification. This time should be optimized for the specific cell line and experimental goals (typically 24-72 hours).

-

-

Cell Lysis and Protein Quantification:

-

After the labeling period, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer.

-

Clarify the lysate by centrifugation to remove cell debris.

-

Determine the protein concentration of the supernatant using a standard protein assay.

-

-

Enrichment of O-GlcNAcylated Proteins (Optional but Recommended):

-

Incubate a defined amount of protein lysate with an O-GlcNAc specific antibody overnight at 4°C with gentle rotation.

-

Add protein A/G agarose beads and incubate for an additional 2-4 hours to capture the antibody-protein complexes.

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

-

Protein Digestion:

-

Elute the enriched proteins from the beads or directly process the whole-cell lysate.

-

Reduce and alkylate the proteins.

-

Digest the proteins into peptides using trypsin overnight at 37°C.

-

-

Sample Preparation for Mass Spectrometry:

-

Acidify the peptide mixture and desalt using a C18 column.

-

Elute the peptides and dry them under vacuum.

-

-

LC-MS/MS Analysis:

-

Reconstitute the peptides in an appropriate solvent for LC-MS/MS analysis.

-

Analyze the samples on a high-resolution mass spectrometer. The instrument will detect the mass difference between the peptides from the labeled and unlabeled samples.

-

-

Data Analysis:

-

Process the raw mass spectrometry data using specialized software to identify and quantify the O-GlcNAcylated peptides. The ratio of the peak intensities of the labeled and unlabeled peptide pairs will reflect the relative abundance of the O-GlcNAc modification.

-

Applications in Drug Development and Research

The use of this compound is expanding in various research and development areas:

-

Target Validation: By tracing the metabolic fate of GlcNAc, researchers can validate enzymes in the HBP and O-GlcNAcylation pathways as potential drug targets.

-

Mechanism of Action Studies: This stable isotope-labeled compound can be used to understand how drugs affect specific metabolic pathways.

-

Quantitative Glycoproteomics: It enables the accurate quantification of changes in glycosylation patterns on proteins, which is crucial in understanding disease progression and drug efficacy.

-

Flux Analysis: It allows for the measurement of the rate of flow of metabolites through the Hexosamine Biosynthetic Pathway, providing insights into cellular metabolic status.[7]

References

- 1. O-GlcNAcylation Regulation of Cellular Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Acetyl-D-Glucosamine | C8H15NO6 | CID 439174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-Acetyl- D -glucosamine = 99 7512-17-6 [sigmaaldrich.com]

- 4. Widespread effect of N-acetyl-d-glucosamine assimilation on the metabolisms of amino acids, purines, and pyrimidines in Scheffersomyces stipitis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cross Talk Between O-GlcNAcylation and Phosphorylation: Roles in Signaling, Transcription, and Chronic Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. royalsocietypublishing.org [royalsocietypublishing.org]

- 7. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to the Synthesis and Purification of N-Acetyl-D-glucosamine-¹³C₃,¹⁵N

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of N-Acetyl-D-glucosamine-¹³C₃,¹⁵N, a stable isotope-labeled monosaccharide crucial for a variety of research applications, including metabolic flux analysis, drug development, and as an internal standard in mass spectrometry-based assays. This document details the experimental protocols, data presentation, and workflow visualizations to facilitate its preparation in a laboratory setting.

Introduction

N-Acetyl-D-glucosamine (GlcNAc) is a ubiquitous amino sugar that plays a fundamental role in various biological processes, including the biosynthesis of glycoproteins, glycolipids, and glycosaminoglycans. The incorporation of stable isotopes such as carbon-13 (¹³C) and nitrogen-15 (¹⁵N) into the GlcNAc molecule provides a powerful tool for tracing its metabolic fate and quantifying its presence in complex biological matrices without the complications of radioactivity. This guide outlines a robust and reproducible method for the synthesis and purification of N-Acetyl-D-glucosamine labeled with three ¹³C atoms and one ¹⁵N atom.

Synthesis of N-Acetyl-D-glucosamine-¹³C₃,¹⁵N

The synthesis of N-Acetyl-D-glucosamine-¹³C₃,¹⁵N is a two-step process that begins with the appropriately labeled D-glucosamine hydrochloride, which is then acetylated to yield the final product.

Starting Material

The key starting material for this synthesis is D-Glucosamine-¹³C₃,¹⁵N hydrochloride. While the specific labeling pattern of three ¹³C atoms may require custom synthesis, several vendors supply a range of isotopically labeled D-glucosamine precursors. For this guide, we will assume the availability of D-Glucosamine-¹³C₃,¹⁵N hydrochloride, which can be procured from specialized chemical suppliers such as Sigma-Aldrich or Omicron Biochemicals, who offer custom isotope labeling services.[1]

Experimental Protocol: N-Acetylation of D-Glucosamine-¹³C₃,¹⁵N Hydrochloride

This procedure is adapted from established methods for the N-acetylation of glucosamine.[2]

Materials:

-

D-Glucosamine-¹³C₃,¹⁵N hydrochloride

-

Methanol (anhydrous)

-

Sodium methoxide (NaOMe)

-

Acetic anhydride (Ac₂O)

-

Dowex 1-X8 resin (carbonate form) or equivalent anion exchange resin

-

Deionized water

Procedure:

-

Preparation of Free D-Glucosamine-¹³C₃,¹⁵N:

-

Dissolve D-Glucosamine-¹³C₃,¹⁵N hydrochloride in a minimal amount of deionized water.

-

Pass the solution through a column packed with Dowex 1-X8 resin (carbonate form) to remove the hydrochloride.

-

Alternatively, D-glucosamine hydrochloride can be suspended in methanol and treated with an equivalent amount of sodium methoxide to precipitate sodium chloride. The resulting supersaturated solution of free D-glucosamine is used directly in the next step after filtering off the salt.[3]

-

Collect the eluate containing the free D-Glucosamine-¹³C₃,¹⁵N.

-

-

N-Acetylation Reaction:

-

To the solution of free D-Glucosamine-¹³C₃,¹⁵N in 10% methanol, add acetic anhydride dropwise while stirring at room temperature.[2] The reaction is typically carried out with a slight excess of acetic anhydride.

-

Maintain the pH of the reaction mixture between 8.0 and 9.0 by the dropwise addition of a saturated sodium bicarbonate solution or by using a pyridine/tributylamine solvent system.[2]

-

Continue stirring the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Synthesis Workflow

References

The Central Role of N-Acetyl-D-glucosamine in Metabolic Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-D-glucosamine (GlcNAc) is a pivotal amino sugar that sits at the crossroads of cellular metabolism, acting as a critical sensor and regulator of diverse physiological and pathological processes. As the primary product of the hexosamine biosynthetic pathway (HBP), GlcNAc is the substrate for O-linked β-N-acetylglucosamine (O-GlcNAc) modification, a dynamic post-translational modification of nuclear and cytoplasmic proteins. This technical guide provides an in-depth exploration of the biological roles of GlcNAc in key metabolic pathways, its intricate relationship with cellular signaling, and its implications in prevalent diseases such as insulin resistance, cancer, and immune disorders. Detailed experimental protocols for the analysis of GlcNAc-related metabolites and protein modifications are provided, alongside quantitative data summaries and visual representations of key pathways to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction: N-Acetyl-D-glucosamine as a Metabolic Fulcrum

N-Acetyl-D-glucosamine is a monosaccharide derivative of glucose, fundamentally involved in a wide array of biological functions.[1] Its significance extends beyond being a mere structural component of glycoproteins and other complex carbohydrates. GlcNAc, through the hexosamine biosynthetic pathway, integrates nutrient status from glucose, amino acid, fatty acid, and nucleotide metabolism to modulate cellular signaling and gene expression.[2][3] The central mechanism through which GlcNAc exerts its regulatory effects is O-GlcNAcylation, a process analogous to phosphorylation in its dynamic and widespread nature.[4] This modification, where a single GlcNAc moiety is attached to serine or threonine residues of intracellular proteins, is catalyzed by O-GlcNAc transferase (OGT) and reversed by O-GlcNAcase (OGA).[4] The balance of these two enzymes, and the availability of the substrate UDP-GlcNAc, dictates the O-GlcNAcylation status of thousands of proteins, thereby influencing their activity, stability, and interactions.[4]

The Hexosamine Biosynthetic Pathway: The Engine of GlcNAc Production

The hexosamine biosynthetic pathway (HBP) is the primary route for the synthesis of UDP-N-acetylglucosamine (UDP-GlcNAc), the activated form of GlcNAc used in glycosylation reactions.[5] This pathway begins with the conversion of fructose-6-phosphate, an intermediate of glycolysis, to glucosamine-6-phosphate by the rate-limiting enzyme glutamine:fructose-6-phosphate amidotransferase (GFAT).[6] Subsequent enzymatic steps lead to the formation of UDP-GlcNAc. The HBP is a critical nutrient-sensing pathway as its flux is dependent on the availability of glucose, glutamine, acetyl-CoA, and UTP.[2]

O-GlcNAcylation: A Dynamic Post-Translational Modification

O-GlcNAcylation is a reversible and dynamic post-translational modification that regulates a vast number of cellular processes.[4] The addition and removal of a single N-acetylglucosamine moiety on serine and threonine residues of nucleocytoplasmic proteins is governed by the enzymes OGT and OGA.[4] This modification can alter protein function by affecting protein stability, protein-protein interactions, subcellular localization, and enzymatic activity.[4] A notable feature of O-GlcNAcylation is its interplay with phosphorylation, as they can compete for the same or adjacent serine/threonine residues, creating a complex regulatory network.[7]

Biological Roles in Key Metabolic Pathways

Nutrient Sensing and Insulin Resistance

The HBP and subsequent O-GlcNAcylation play a crucial role in nutrient sensing and have been strongly implicated in the development of insulin resistance.[8] Increased flux through the HBP due to hyperglycemia and hyperlipidemia leads to elevated levels of UDP-GlcNAc and consequently, increased O-GlcNAcylation of key proteins in the insulin signaling pathway.[9] This includes insulin receptor substrate (IRS) proteins and Akt/PKB. O-GlcNAcylation of these proteins can impair their phosphorylation and downstream signaling, leading to reduced glucose uptake and utilization.[10]

Cancer Metabolism

Aberrant glycosylation is a hallmark of cancer, and the HBP is often upregulated in cancer cells to support their high proliferative and metabolic demands.[11] Elevated O-GlcNAcylation has been observed in various cancers and is associated with the regulation of key cancer-related proteins, including transcription factors, oncoproteins, and tumor suppressors.[11] For example, O-GlcNAcylation of c-Myc can enhance its stability and transcriptional activity, promoting cancer cell growth.[11]

Immunometabolism

O-GlcNAcylation is emerging as a critical regulator of immune cell function and inflammation. The metabolic state of immune cells is tightly linked to their activation and differentiation, and the HBP plays a key role in this process. O-GlcNAcylation can modulate the activity of transcription factors such as NF-κB, which is central to the inflammatory response.[4] Furthermore, O-GlcNAcylation influences T-cell activation and differentiation, highlighting its importance in adaptive immunity.[4]

Quantitative Data Summary

Table 1: UDP-GlcNAc Concentration in Cultured Mammalian Cells

| Cell Line | UDP-GlcNAc (pmol/10^6 cells) |

| 293T | 60 |

| NIH/3T3 | 120 |

| HCT116 | 180 |

| AML12 | 280 |

| Hepa1-6 | 320 |

| HeLa | 520 |

| Primary Mouse Fibroblasts | 150 |

| Data extracted from Sunden et al. (2023).[7] |

Table 2: Effect of Glucose and Glucosamine on UDP-GlcNAc Levels in HepG2 Cells

| Condition | UDP-GlcNAc (µM/µg protein/µl) | Fold Change vs. 0 mM Glucose |

| 0 mM Glucose | 1.8 | 1.0 |

| 2.5 mM Glucose | 3.05 | 1.7 |

| 5 mM Glucose | 2.9 | 1.6 |

| 20 mM Glucose | 4.1 | 2.3 |

| 10 mM Glucosamine | 12.2 | 6.8 |

| Data extracted from a study on HepG2 cells.[6] |

Table 3: Quantitative Effects of Glucosamine on Insulin Signaling

| Parameter | Treatment | % Change from Control |

| Akt Phosphorylation (Ser473) | 8 mM Glucosamine (1 hr) | +43.4% ± 23.6 |

| Akt Phosphorylation (Ser473) | 8 mM Glucosamine (3 hr) | +75.7% ± 31.9 |

| Akt Phosphorylation (Ser473) | 8 mM Glucosamine (5 hr) | +96.8% ± 24.6 |

| Data extracted from a study on astroglial cells.[12][13] |

Table 4: Association of O-GlcNAc Levels with Insulin Resistance

| Group | HOMA-IR |

| Low HOMA-IR (LH) | 0.5 ± 0.1 |

| High HOMA-IR (HH) | 1.9 ± 0.2 |

| A study in healthy young adult males showed a positive correlation between whole blood global protein O-GlcNAc levels and HOMA-IR (r = 0.68, p < 0.05).[14][15] |

Experimental Protocols

Chemoenzymatic Labeling of O-GlcNAcylated Proteins

This method allows for the specific labeling and subsequent detection or enrichment of O-GlcNAcylated proteins.

Materials:

-

Cell lysate

-

Mutant β-1,4-galactosyltransferase (Gal-T1(Y289L))

-

UDP-GalNAz (N-azidoacetylgalactosamine)

-

Alkyne-biotin or alkyne-fluorophore probe

-

Copper(I) catalyst (e.g., CuSO4 and a reducing agent like sodium ascorbate)

-

Ligand (e.g., TBTA)

-

Streptavidin beads (for enrichment)

Procedure:

-

Incubate the cell lysate with Gal-T1(Y289L) and UDP-GalNAz to transfer the azido-sugar onto O-GlcNAc residues.

-

Perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction by adding the alkyne-probe, copper(I) catalyst, and ligand.

-

The labeled proteins can now be detected by fluorescence or enriched using streptavidin beads for subsequent analysis like mass spectrometry.

Mass Spectrometry for O-GlcNAc Site Analysis

Mass spectrometry is a powerful tool for identifying the specific sites of O-GlcNAcylation on proteins.

6.2.1. Electron Transfer Dissociation (ETD)

ETD is a fragmentation method that preserves the labile O-GlcNAc modification, allowing for direct site identification.

Procedure:

-

Enrich O-GlcNAcylated proteins or peptides (e.g., using chemoenzymatic labeling and affinity purification).

-

Separate the peptides by liquid chromatography (LC).

-

Analyze the peptides by tandem mass spectrometry (MS/MS) using ETD fragmentation.

-

Search the resulting spectra against a protein database to identify the O-GlcNAcylated peptides and pinpoint the modified serine or threonine residues.

6.2.2. Beta-elimination followed by Michael Addition with Dithiothreitol (BEMAD)

BEMAD converts the labile O-GlcNAc linkage to a more stable DTT adduct, which can be readily analyzed by conventional collision-induced dissociation (CID).

Procedure:

-

Perform a mild alkaline beta-elimination to remove the O-GlcNAc moiety, leaving a dehydroalanine or dehydroaminobutyric acid residue.

-

Conduct a Michael addition with DTT to add a stable tag to the site of modification.

-

Analyze the modified peptides by LC-MS/MS using CID. The mass shift corresponding to the DTT adduct confirms the original site of O-GlcNAcylation.

Enzymatic Quantification of UDP-GlcNAc

This assay provides a quantitative measure of the cellular UDP-GlcNAc pool.

Materials:

-

Cell or tissue extract

-

Recombinant OGT

-

A specific peptide substrate for OGT (e.g., a peptide derived from casein kinase II)

-

An antibody that recognizes the O-GlcNAcylated peptide

-

A secondary antibody conjugated to a detectable enzyme (e.g., HRP)

-

Substrate for the detection enzyme (e.g., chemiluminescent substrate)

-

UDP-GlcNAc standards

Procedure:

-

Prepare a standard curve using known concentrations of UDP-GlcNAc.

-

Incubate the cell/tissue extracts and standards with OGT and the peptide substrate. The amount of O-GlcNAcylated peptide produced will be proportional to the UDP-GlcNAc concentration.

-

Detect the amount of O-GlcNAcylated peptide using an ELISA-like format with the specific primary and secondary antibodies.

-

Quantify the UDP-GlcNAc concentration in the samples by comparing their signal to the standard curve.

Conclusion and Future Directions

N-Acetyl-D-glucosamine, through the HBP and O-GlcNAcylation, is a master regulator of cellular metabolism and signaling. Its involvement in fundamental cellular processes and its dysregulation in major human diseases underscore its importance as a target for further research and therapeutic development. The methodologies outlined in this guide provide a robust framework for investigating the intricate roles of GlcNAc and O-GlcNAcylation. Future research should focus on elucidating the site-specific functions of O-GlcNAcylation on a proteome-wide scale, understanding the dynamic interplay between O-GlcNAcylation and other post-translational modifications, and developing targeted therapies that modulate the HBP and O-GlcNAc cycling for the treatment of metabolic and other diseases. The continued development of advanced analytical techniques will be paramount in unraveling the full complexity of this "sweet" modification.

References

- 1. Role of protein O-linked N-acetyl-glucosamine in mediating cell function and survival in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | O-GlcNAc as an Integrator of Signaling Pathways [frontiersin.org]

- 3. O-GlcNAcylation: A major nutrient/stress sensor that regulates cellular physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of O-linked N-acetylglucosamine protein modification in cellular (patho)physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Chemistry-Assisted Proteomic Profiling of O-GlcNAcylation [frontiersin.org]

- 6. Up-regulation of O-GlcNAc Transferase with Glucose Deprivation in HepG2 Cells Is Mediated by Decreased Hexosamine Pathway Flux - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Proteomic approaches for site-specific O-GlcNAcylation analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A role for N-acetylglucosamine as a nutrient sensor and mediator of insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cross-talk between GlcNAcylation and phosphorylation: roles in insulin resistance and glucose toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Glucosamine-induced increase in Akt phosphorylation corresponds to increased endoplasmic reticulum stress in astroglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. O-GlcNAc modification is associated with insulin sensitivity in the whole blood of healthy young adult males - PMC [pmc.ncbi.nlm.nih.gov]

- 15. O-GlcNAc modification is associated with insulin sensitivity in the whole blood of healthy young adult males - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Isotopic Labeling Patterns of N-Acetyl-D-glucosamine-13C3,15N

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Acetyl-D-glucosamine-13C3,15N, a stable isotope-labeled monosaccharide critical for tracing metabolic pathways and quantifying protein glycosylation. This document details its metabolic integration, offers generalized experimental protocols for its use, and presents its known quantitative data.

Introduction to N-Acetyl-D-glucosamine and Isotopic Labeling

N-Acetyl-D-glucosamine (GlcNAc) is a fundamental amino sugar central to numerous biological processes. It is a key building block of complex carbohydrates and plays a crucial role in the post-translational modification of proteins, particularly O-GlcNAcylation. In this process, a single GlcNAc molecule is attached to serine or threonine residues of nuclear and cytoplasmic proteins, acting as a critical regulator of signaling pathways, gene expression, and protein function.

Isotopically labeled GlcNAc, such as this compound, serves as a powerful tool in metabolic research. By replacing naturally abundant atoms with their heavier, stable isotopes (in this case, three Carbon-13 and one Nitrogen-15 atoms), researchers can trace the journey of GlcNAc through cellular pathways and accurately quantify its incorporation into biomolecules using mass spectrometry. This enables the study of metabolic flux, the dynamics of protein glycosylation, and the identification of O-GlcNAc modified proteins.

Metabolic Integration of this compound

Exogenously supplied this compound is transported into the cell and enters the Hexosamine Biosynthesis Pathway (HBP). The HBP is a critical metabolic route that integrates glucose, amino acid, fatty acid, and nucleotide metabolism to produce the activated sugar-nucleotide UDP-N-acetylglucosamine (UDP-GlcNAc). This UDP-GlcNAc, now carrying the isotopic label, is the donor substrate for O-GlcNAc Transferase (OGT), the enzyme that attaches the labeled GlcNAc to target proteins.

Key Signaling Pathways

1. The Hexosamine Biosynthesis Pathway (HBP): This pathway is the primary route for the synthesis of UDP-GlcNAc. It begins with fructose-6-phosphate, an intermediate of glycolysis, and through a series of enzymatic steps involving glutamine and acetyl-CoA, produces UDP-GlcNAc. The isotopically labeled GlcNAc can enter this pathway via the salvage pathway, where it is phosphorylated and then converted to UDP-GlcNAc.

Caption: Salvage Pathway for Labeled GlcNAc Integration.

2. O-GlcNAcylation Cycling: This is a dynamic and reversible post-translational modification. OGT catalyzes the addition of GlcNAc to proteins, while O-GlcNAcase (OGA) removes it. The balance between OGT and OGA activity is crucial for cellular signaling. Introducing this compound allows for the tracking of this dynamic process.

Caption: The Dynamic Cycle of O-GlcNAcylation.

Quantitative Data

The precise isotopic labeling pattern of commercially available this compound can vary by manufacturer. However, the general specifications are summarized below. It is recommended to obtain lot-specific data from the supplier for precise quantitative experiments.

| Parameter | Specification | Source |

| Molecular Formula | C₅¹³C₃H₁₅¹⁵NO₆ | Manufacturer Data |

| Molecular Weight | 225.21 g/mol | Manufacturer Data |

| Isotopic Enrichment (¹³C) | ≥ 99 atom % | Manufacturer Data |

| Isotopic Enrichment (¹⁵N) | ≥ 98 atom % | Manufacturer Data |

| Chemical Purity | ≥ 95% | Manufacturer Data |

Experimental Protocols

Generalized Chemoenzymatic Synthesis Approach

The synthesis of isotopically labeled GlcNAc often involves a combination of chemical synthesis and enzymatic reactions to achieve specific labeling patterns. A plausible, though generalized, synthetic route would involve:

-

Synthesis of Labeled Precursors: Starting with commercially available ¹³C-labeled glucose and ¹⁵N-labeled ammonia or an equivalent nitrogen source.

-

Enzymatic Conversion: Utilizing a series of enzymes, such as hexokinase, glucosamine-6-phosphate synthase, and glucosamine-6-phosphate N-acetyltransferase, to construct the GlcNAc backbone from the labeled precursors. The specific enzymes and reaction conditions would be optimized to ensure efficient incorporation of the isotopes.

-

Purification: The final product would be purified using chromatographic techniques, such as high-performance liquid chromatography (HPLC), to ensure high chemical and isotopic purity.

Metabolic Labeling of Cultured Cells

This protocol describes a general workflow for labeling cellular proteins with this compound.

-

Cell Culture: Culture the cells of interest to approximately 70-80% confluency in standard growth medium.

-

Labeling Medium Preparation: Prepare a fresh growth medium supplemented with this compound. The final concentration of the labeled GlcNAc may range from 50 µM to 200 µM, depending on the cell line and experimental goals. A titration experiment is recommended to determine the optimal concentration.

-

Metabolic Labeling: Remove the standard growth medium from the cells, wash once with phosphate-buffered saline (PBS), and replace it with the labeling medium. Incubate the cells for a period ranging from 24 to 72 hours to allow for sufficient incorporation of the labeled GlcNAc into the cellular proteome.

-

Cell Harvest and Lysis: After incubation, wash the cells with ice-cold PBS and harvest by scraping or trypsinization. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the total protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).

Enrichment of O-GlcNAcylated Proteins

Due to the low stoichiometry of O-GlcNAcylation, enrichment is often necessary for successful identification and quantification.

-

Lectin Affinity Chromatography: Wheat germ agglutinin (WGA) is a lectin that binds to GlcNAc. Use WGA-conjugated agarose beads to capture O-GlcNAcylated proteins from the cell lysate.

-

Incubate the cell lysate with the WGA beads for 2-4 hours at 4°C with gentle rotation.

-

Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

-

Elute the bound proteins using a high concentration of free GlcNAc or a low pH elution buffer.

-

-

Chemoenzymatic Labeling and Enrichment: This method involves enzymatically attaching a biotin tag to the O-GlcNAc modification, followed by enrichment with streptavidin beads. This approach can offer higher specificity.

Mass Spectrometry Analysis and Data Interpretation

-

Protein Digestion: The enriched proteins are typically digested into peptides using trypsin.

-

LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will detect the mass shift corresponding to the incorporation of the ¹³C and ¹⁵N isotopes in the GlcNAc moiety.

-

Data Analysis: The raw mass spectrometry data is processed using specialized software to identify the O-GlcNAcylated peptides and quantify the level of isotopic enrichment. The mass difference between the labeled and unlabeled peptides allows for accurate quantification of O-GlcNAcylation dynamics.

Caption: General Experimental Workflow for Metabolic Labeling.

Conclusion

This compound is an invaluable tool for researchers in cell biology, drug discovery, and proteomics. Its ability to be metabolically incorporated into cellular glycoproteins allows for the detailed investigation of the Hexosamine Biosynthesis Pathway and the dynamic nature of O-GlcNAcylation. While specific synthesis protocols are not widely published, the generalized experimental workflows provided in this guide, in conjunction with the available quantitative data, offer a solid foundation for designing and executing robust experiments to unravel the complexities of GlcNAc metabolism and signaling.

A Technical Guide to N-Acetyl-D-glucosamine-13C3,15N for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercially available stable isotope-labeled monosaccharide, N-Acetyl-D-glucosamine-13C3,15N. This compound is a valuable tool for researchers studying metabolic pathways, particularly the hexosamine biosynthetic pathway (HBP) and post-translational modifications like O-GlcNAcylation. Its use in metabolic flux analysis and as an internal standard in mass spectrometry-based quantification allows for precise tracking and measurement of N-Acetyl-D-glucosamine (GlcNAc) metabolism and its downstream effects.

Commercial Suppliers and Product Specifications

Several commercial suppliers offer N-Acetyl-D-glucosamine with various isotopic labeling patterns. While the specific 13C3,15N labeled variant is less common than fully or partially 13C labeled versions, it is available from specialized chemical suppliers. Researchers should always request a certificate of analysis from the supplier to obtain lot-specific data on isotopic enrichment and chemical purity.

| Supplier | Product Name | Catalog Number | Purity | Isotopic Enrichment | Available Quantities |

| MedChemExpress | This compound | HY-A0132S9 | >98% (typically) | Not specified on website, request CoA | mg scales |

| Omicron Biochemicals, Inc. | N-acetyl-D-[6-13C;15N]glucosamine | GLC-153 | High Purity | Not specified on website, request CoA | Contact for pricing and availability |

Table 1: Commercial Suppliers of this compound and Related Analogs.

Below is a summary of related isotopically labeled N-Acetyl-D-glucosamine products that can also be utilized in metabolic studies.

| Supplier | Product Name | Catalog Number | Purity | Isotopic Enrichment |

| Sigma-Aldrich | N-Acetyl-α-D-glucosamine-13C6, 15N 1-phosphate, disodium salt | 915947 | ≥95% (CP) | ≥99 atom % 13C, ≥98 atom % 15N |

| Cambridge Isotope Laboratories, Inc. | N-Acetylglucosamine (13C6, 99%) | CLM-1827 | 99% | 99% 13C |

| MedChemExpress | N-Acetyl-D-glucosamine-13C2,15N | HY-A0132S2 | >98% | Not specified |

| MedChemExpress | N-Acetyl-D-glucosamine-13C6 | HY-A0132S1 | >98% | Not specified |

Table 2: Specifications of Related Commercially Available Isotopically Labeled N-Acetyl-D-glucosamine.

Key Physicochemical Properties

The following table summarizes the key physicochemical properties of unlabeled N-Acetyl-D-glucosamine. The labeled variant will have a slightly higher molecular weight.

| Property | Value | Reference |

| Molecular Formula | C8H15NO6 | --INVALID-LINK-- |

| Molecular Weight | 221.21 g/mol | --INVALID-LINK-- |

| Melting Point | 211 °C (decomposes) | --INVALID-LINK-- |

| Solubility | Water (50 mg/mL) | --INVALID-LINK-- |

| Appearance | White to off-white powder | --INVALID-LINK-- |

Table 3: Physicochemical Properties of N-Acetyl-D-glucosamine.

Signaling Pathways Involving N-Acetyl-D-glucosamine

N-Acetyl-D-glucosamine is a key metabolite in the Hexosamine Biosynthetic Pathway (HBP). The end product of this pathway, UDP-N-acetylglucosamine (UDP-GlcNAc), is the donor substrate for O-GlcNAcylation, a dynamic post-translational modification of nuclear and cytoplasmic proteins. O-GlcNAcylation plays a crucial role in regulating various cellular processes, including signal transduction, transcription, and metabolism.

Experimental Protocols

The primary application of this compound is in metabolic labeling studies to trace its incorporation into downstream metabolites and O-GlcNAcylated proteins. Below is a generalized protocol for a metabolic flux analysis experiment in cultured cells.

Objective: To quantify the flux of exogenous N-Acetyl-D-glucosamine into the O-GlcNAcylation pathway.

Materials:

-

This compound

-

Cell culture medium (e.g., DMEM)

-

Cultured cells of interest (e.g., HeLa, HEK293)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

LC-MS/MS system

Procedure:

-

Cell Culture and Labeling:

-

Plate cells at a desired density and allow them to adhere overnight.

-

Prepare labeling medium by supplementing the standard culture medium with a known concentration of this compound (e.g., 1-10 mM).

-

Remove the standard medium, wash the cells once with PBS, and replace it with the labeling medium.

-

Incubate the cells for a time course (e.g., 0, 2, 4, 8, 12, 24 hours) to monitor the incorporation of the labeled GlcNAc.

-

-

Cell Lysis and Protein Extraction:

-

At each time point, wash the cells twice with ice-cold PBS.

-

Add ice-cold lysis buffer to the cells and incubate on ice for 30 minutes with occasional vortexing.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard protein assay.

-

-

Sample Preparation for Mass Spectrometry:

-

For analysis of O-GlcNAcylated proteins, perform protein digestion (e.g., with trypsin).

-

Enrich for O-GlcNAcylated peptides using techniques such as lectin affinity chromatography (e.g., with Wheat Germ Agglutinin) or chemoenzymatic labeling followed by affinity purification.

-

-

LC-MS/MS Analysis:

-

Analyze the enriched peptide samples by LC-MS/MS.

-

Set the mass spectrometer to detect the mass shift corresponding to the incorporation of 13C3 and 15N into GlcNAc moieties on peptides.

-

Quantify the relative abundance of labeled and unlabeled O-GlcNAcylated peptides at each time point.

-

Data Analysis:

-

Calculate the isotopic enrichment of O-GlcNAcylated peptides over time to determine the rate of incorporation of exogenous N-Acetyl-D-glucosamine.

-

Use metabolic modeling software to calculate the flux through the HBP salvage pathway.

Conclusion

This compound is a powerful tool for researchers investigating the intricacies of the hexosamine biosynthetic pathway and O-GlcNAcylation. Its use in stable isotope tracing studies enables the precise quantification of metabolic flux and provides valuable insights into the regulation of these critical cellular processes. This technical guide serves as a starting point for researchers interested in utilizing this compound in their studies. For specific applications and detailed protocols, it is recommended to consult the relevant scientific literature.

Technical Guide: Stability and Storage of N-Acetyl-D-glucosamine-13C3,15N

This document provides an in-depth technical overview of the stability, recommended storage conditions, and potential degradation pathways for the isotopically labeled monosaccharide, N-Acetyl-D-glucosamine-13C3,15N. The information herein is intended for researchers, scientists, and professionals in drug development who utilize this compound as an internal standard or tracer in quantitative analyses.

Stability Profile

This compound is a stable isotope-labeled version of N-Acetyl-D-glucosamine, a compound widely found in biological systems. The incorporation of heavy isotopes (¹³C and ¹⁵N) does not significantly alter the chemical stability of the molecule under standard storage conditions.[1] The stability data available for the unlabeled N-Acetyl-D-glucosamine is therefore considered the primary reference for handling its labeled counterpart.

The compound in its solid, crystalline form is stable for extended periods when stored correctly. Product information from suppliers indicates a shelf life of at least two to four years when stored at -20°C.[2][3] The primary factors influencing its stability are temperature, moisture, and pH. Exposure to strong acids, strong bases, or high temperatures can lead to degradation.[4][5]

Recommended Storage Conditions

Proper storage is critical to maintain the chemical integrity and purity of this compound. The following table summarizes the recommended conditions for the solid compound and its solutions.

| Form | Parameter | Recommended Condition | Rationale & Notes | Citation |

| Solid (Lyophilized Powder) | Temperature | -20°C | Ensures long-term stability and minimizes degradation. | [2][3][6] |

| Atmosphere | Store in a dry environment; consider use of an inert gas (e.g., Argon, Nitrogen). | Protects from moisture, which can initiate hydrolysis. Inert gas displaces oxygen and moisture. | [3][6] | |

| Container | Tightly sealed, light-resistant vial. | Prevents contamination and exposure to moisture and light. | [4][7] | |

| Duration | ≥ 4 years | Based on stability data for the unlabeled compound. | [2] | |

| Solutions (Aqueous) | Temperature | 2-8°C (Short-term) | Aqueous solutions are not recommended for long-term storage due to potential microbial growth and hydrolysis. | [2] |

| Preparation | Prepare fresh before use. | To ensure accurate concentration and avoid degradation. | ||

| pH | Neutral (approx. 7.2) | Solubility in PBS (pH 7.2) is approximately 5 mg/ml. Extreme pH should be avoided. | [2][4] | |

| Solutions (Organic Solvent) | Temperature | -20°C or -80°C | Provides better stability than aqueous solutions. | [2] |

| Solvent | DMSO (solubility ~10 mg/ml) or Dimethylformamide (solubility ~0.25 mg/ml). | Choose a solvent compatible with the downstream application. | [2] | |

| Preparation | Purge the solvent with an inert gas before dissolving the compound. | Removes dissolved oxygen which can participate in degradation reactions. | [2] | |

| Container | Tightly sealed vial suitable for low-temperature storage. | Prevents solvent evaporation and contamination. |

Known Degradation Pathways

Understanding the potential degradation pathways is essential for avoiding experimental artifacts and ensuring data accuracy.

| Pathway | Conditions / Agents | Description | Primary Degradation Products | Citation |

| Acid Hydrolysis | Strong acids (e.g., concentrated HCl) and elevated temperatures. | This method is used commercially to produce GlcNAc from chitin by breaking the glycosidic bonds and the amide linkage. | D-glucosamine and acetic acid. | [8][9] |

| Base-Catalyzed Degradation | Strong bases. | Incompatible with strong bases, which can catalyze deacetylation and other rearrangements. | Not specified in detail, but deacetylation is likely. | [4] |

| Thermal Degradation | High temperatures (e.g., in subcritical water, 170-230°C). | The degradation process in subcritical water has been shown to follow first-order kinetics. | Leads to a decrease in pH; further degradation of the resulting glucosamine can yield products like 5-(hydroxymethyl)-furfural. | [5] |

| Enzymatic Degradation | N-acetyl-D-glucosamine deacetylase. | Specific enzymes can cleave the N-acetyl group from the molecule. | D-glucosamine and acetate. | [10] |

| Oxidative Degradation | Strong oxidizing agents. | The molecule can be oxidized, though specific pathways are not detailed in the provided literature. | Carbon monoxide, carbon dioxide, nitrogen oxides upon combustion. | [4] |

Experimental Protocol: Long-Term Stability Assessment

This protocol outlines a general method for evaluating the long-term stability of this compound in its solid form.

Objective: To determine the purity and identity of solid this compound over a defined period under recommended storage conditions.

Materials and Equipment:

-

This compound (test article)

-

Reference standard (certified purity)

-

HPLC-grade water and acetonitrile

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC system with UV or ELSD detector

-

LC-MS/MS system for identity confirmation and isotopic purity

-

Stability chamber or freezer set to -20°C ± 5°C

Methodology:

-

Initial Analysis (T=0):

-

Accurately weigh and dissolve the test article in an appropriate solvent (e.g., water) to a known concentration.

-

Perform HPLC analysis to establish the initial purity profile. The primary peak should correspond to the compound, and its area percentage should be recorded.

-

Perform LC-MS/MS analysis to confirm the molecular weight (identity) and isotopic enrichment of the labeled compound.

-

-

Sample Storage:

-

Place multiple, tightly sealed vials of the solid test article in the stability chamber at -20°C.

-

Ensure vials are protected from light.

-

-

Stability Time Points:

-

Define testing intervals, for example: T=0, 3 months, 6 months, 12 months, 24 months, and 36 months.

-

-

Analysis at Each Time Point:

-

At each interval, remove one vial from the stability chamber.

-

Allow the vial to equilibrate to room temperature before opening to prevent condensation.

-

Prepare a sample for analysis as described in step 1.

-

Perform HPLC analysis to determine the purity. Compare the chromatogram to the T=0 data, looking for any new impurity peaks or a decrease in the main peak area.

-

(Optional but recommended) Perform LC-MS/MS analysis to re-confirm identity, especially if significant changes in the HPLC profile are observed.

-

-

Data Analysis and Acceptance Criteria:

-

Calculate the purity of the compound at each time point.

-

The acceptance criterion is typically no significant change in purity (e.g., ≤2% decrease from the initial value) and no appearance of new impurity peaks greater than a defined threshold (e.g., 0.5%).

-

Visualization of Workflows

The following diagrams illustrate key logical and experimental workflows for handling and analyzing this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. adipogen.com [adipogen.com]

- 4. fishersci.com [fishersci.com]

- 5. researchgate.net [researchgate.net]

- 6. carlroth.com [carlroth.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. N-Acetylglucosamine: Production and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US6693188B2 - N-acetyl-D-glucosamine and process for producing N-acetyl-D-glucosamine - Google Patents [patents.google.com]

- 10. Degradation of Derivatives of N-Acetyl-D-glucosamine by Rhodococcus rhodochrous IFO 15564: Substrate Specificity and Its Application to the Synthesis of Allyl α-N-Acetyl-D-glucosaminide - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Acetyl-D-glucosamine-13C3,15N: A Technical Guide to its Applications in Glycobiology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycosylation, the enzymatic attachment of carbohydrates (glycans) to proteins and lipids, is a fundamental post-translational modification that plays a critical role in a vast array of biological processes, including cell signaling, immune recognition, and protein folding. The intricate and dynamic nature of the glycome presents a significant analytical challenge. Stable isotope labeling has emerged as a powerful tool to unravel the complexities of glycan structure and function. This technical guide focuses on the applications of N-Acetyl-D-glucosamine-13C3,15N (¹³C₃,¹⁵N-GlcNAc), a stable isotope-labeled monosaccharide, in the field of glycobiology. Its incorporation into glycans enables precise and quantitative analysis of glycan dynamics, biosynthesis, and turnover through mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This guide will provide an in-depth overview of its core applications, detailed experimental protocols, and data interpretation strategies for researchers in academia and the pharmaceutical industry.

Core Applications in Glycobiology

The primary utility of ¹³C₃,¹⁵N-GlcNAc lies in its role as a metabolic tracer. When introduced to cells in culture, it is taken up and incorporated into the hexosamine biosynthetic pathway (HBP), ultimately leading to the formation of labeled UDP-N-acetylglucosamine (UDP-GlcNAc). This labeled sugar nucleotide then serves as a donor for various glycosyltransferases, resulting in the incorporation of the ¹³C₃,¹⁵N-GlcNAc moiety into a wide range of glycans, including N-linked and O-linked glycans.

The key applications of this approach include:

-

Quantitative Glycomics and Glycoproteomics: By comparing the abundance of labeled versus unlabeled glycans or glycopeptides, researchers can quantify changes in glycan expression and site occupancy under different experimental conditions. This is particularly valuable in biomarker discovery and in understanding the role of glycosylation in disease.

-

Metabolic Flux Analysis: Tracing the incorporation of the stable isotopes through the HBP allows for the measurement of metabolic flux through this critical pathway. This provides insights into how cellular metabolism is linked to glycosylation and how this nexus is altered in various physiological and pathological states.

-

Structural Analysis of Glycans: The presence of ¹³C and ¹⁵N nuclei facilitates structural elucidation by NMR spectroscopy. These isotopes provide additional NMR-active nuclei, which can be used in multidimensional NMR experiments to resolve complex glycan structures.

-

Glycan and Glycoprotein Turnover Studies: Pulse-chase experiments using ¹³C₃,¹⁵N-GlcNAc enable the measurement of the rates of synthesis and degradation of specific glycans and glycoproteins, providing a dynamic view of the glycome.

Data Presentation: Quantitative Insights

The quantitative data obtained from mass spectrometry-based experiments using ¹³C₃,¹⁵N-GlcNAc can be summarized to compare glycan abundance and turnover across different samples. The following tables provide illustrative examples of how such data can be presented.

Table 1: Relative Quantification of N-Glycans from a Comparative Glycoproteomics Study

| Glycan Composition | Unlabeled (Control) Peak Area | Labeled (Treated) Peak Area | Fold Change (Treated/Control) | p-value |

| Hex5HexNAc4dHex1 | 1.2 x 10⁷ | 2.5 x 10⁷ | 2.08 | < 0.05 |

| Hex6HexNAc5dHex1 | 8.5 x 10⁶ | 1.1 x 10⁷ | 1.29 | > 0.05 |

| Hex5HexNAc4NeuAc1 | 5.3 x 10⁶ | 9.8 x 10⁶ | 1.85 | < 0.05 |

| Hex5HexNAc4dHex1NeuAc1 | 3.1 x 10⁶ | 7.2 x 10⁶ | 2.32 | < 0.01 |

This table illustrates the relative abundance of specific N-glycans between a control and a treated cell population, as determined by metabolic labeling and LC-MS analysis.

Table 2: Isotope Incorporation and Turnover Rates for Specific Glycopeptides

| Glycopeptide (Site) | % Isotope Incorporation (24h) | Half-life (t₁/₂) (hours) |

| VVSVLTVLHQDWLNGK (N123) | 78% | 36.5 |

| YFNISQKHWI (N88) | 65% | 48.2 |

| TPLVSAQVR (N211) | 85% | 24.1 |

This table presents the percentage of ¹³C₃,¹⁵N-GlcNAc incorporation into specific glycopeptides after a 24-hour labeling period and the calculated half-life, indicating the turnover rate of the glycoprotein at that specific glycosylation site.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing ¹³C₃,¹⁵N-GlcNAc.

Protocol 1: Metabolic Labeling of Mammalian Cells

-

Cell Culture: Plate mammalian cells in appropriate growth medium and culture until they reach approximately 70-80% confluency.

-

Preparation of Labeling Medium: Prepare a stock solution of ¹³C₃,¹⁵N-GlcNAc in sterile phosphate-buffered saline (PBS) or water. The final concentration in the cell culture medium will typically range from 50 µM to 200 µM, which should be optimized for the specific cell line and experimental goals.

-

Labeling: Aspirate the normal growth medium from the cells and wash once with sterile PBS. Add the pre-warmed labeling medium containing ¹³C₃,¹⁵N-GlcNAc to the cells.

-

Incubation: Incubate the cells for the desired period (e.g., 24-72 hours) to allow for the uptake and incorporation of the labeled sugar into cellular glycans. The incubation time will influence the degree of isotope incorporation.

-

Cell Harvest: After the labeling period, wash the cells twice with ice-cold PBS and harvest them by scraping or trypsinization. Centrifuge the cell suspension to pellet the cells and store the pellet at -80°C until further processing.

Protocol 2: Sample Preparation for Mass Spectrometry of Glycoproteins

-

Cell Lysis: Resuspend the cell pellet in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. Sonicate or vortex the lysate to ensure complete cell disruption and solubilization of proteins.

-

Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

-

Reduction and Alkylation: To denature the proteins and prepare them for enzymatic digestion, reduce the disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 1 hour. Subsequently, alkylate the free cysteine residues by adding iodoacetamide (IAA) to a final concentration of 55 mM and incubating in the dark at room temperature for 45 minutes.

-

Proteolytic Digestion: Dilute the protein sample with ammonium bicarbonate buffer (50 mM, pH 8.0) to reduce the denaturant concentration. Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

-

Glycopeptide Enrichment (Optional): To increase the sensitivity of detection for glycopeptides, an enrichment step can be performed using techniques such as hydrophilic interaction liquid chromatography (HILIC) or specific affinity capture methods.

-

Desalting: Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge to remove salts and other contaminants that can interfere with mass spectrometry analysis.

-

LC-MS/MS Analysis: Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water) and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol 3: NMR Sample Preparation for Labeled Glycans

-

Glycan Release: Following metabolic labeling, release the N-glycans from the glycoproteins using an enzyme such as PNGase F. O-glycans can be released chemically via beta-elimination.

-

Purification of Released Glycans: Purify the released glycans from peptides and other cellular components using methods like solid-phase extraction with graphitized carbon cartridges.

-

Sample Preparation for NMR: Dissolve the purified, labeled glycans in a suitable NMR solvent, typically deuterium oxide (D₂O). The concentration should be optimized for the specific NMR experiment, but generally, a higher concentration is preferred.

-

NMR Data Acquisition: Acquire one-dimensional (¹H, ¹³C) and two-dimensional (e.g., HSQC, HMBC) NMR spectra. The presence of ¹³C and ¹⁵N will allow for heteronuclear correlation experiments that can aid in the assignment of resonances and determination of the glycan structure.

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows relevant to the application of ¹³C₃,¹⁵N-GlcNAc.

Caption: The Hexosamine Biosynthetic Pathway and entry of labeled GlcNAc.

Caption: Workflow for quantitative glycoproteomics using metabolic labeling.

Caption: Logical workflow for metabolic flux analysis using stable isotopes.

Conclusion

This compound is a versatile and powerful tool for the advanced study of glycobiology. Its application in metabolic labeling enables researchers to perform quantitative analyses of glycan and glycoprotein dynamics, elucidate complex glycan structures, and probe the intricate relationship between cellular metabolism and glycosylation. The detailed protocols and data presentation strategies outlined in this guide provide a framework for scientists and drug development professionals to effectively integrate this technology into their research, ultimately accelerating the discovery of novel biomarkers and therapeutic targets related to glycosylation. The continued development of mass spectrometry and NMR techniques, coupled with innovative stable isotope labeling strategies, promises to further expand our understanding of the critical roles glycans play in health and disease.

Methodological & Application

Application Notes and Protocols for N-Acetyl-D-glucosamine-13C3,15N Metabolic Flux Analysis

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for conducting metabolic flux analysis (MFA) using N-Acetyl-D-glucosamine-13C3,15N (¹³C₃,¹⁵N-GlcNAc) as a stable isotope tracer. This powerful technique allows for the quantitative analysis of the flow of metabolites through the hexosamine biosynthetic pathway (HBP) and other related metabolic routes. Understanding these fluxes is critical for research in areas such as oncology, immunology, and neurodegenerative diseases, where alterations in GlcNAc metabolism are increasingly implicated.[1][2][3]

Introduction

N-Acetyl-D-glucosamine (GlcNAc) is a critical monosaccharide involved in various cellular processes, including protein glycosylation (N-linked and O-linked), and the synthesis of glycosaminoglycans and other complex carbohydrates.[4][5] The hexosamine biosynthetic pathway (HBP) is a key metabolic route that produces UDP-N-acetylglucosamine (UDP-GlcNAc), the activated form of GlcNAc used in these glycosylation reactions.[6][7][8] Dysregulation of the HBP has been linked to numerous diseases, making it a prime target for therapeutic intervention.

Metabolic flux analysis using stable isotope tracers is a powerful method to quantify the rate of metabolic reactions within a cell.[1][9][10] By introducing a labeled substrate like ¹³C₃,¹⁵N-GlcNAc, researchers can trace the incorporation of the heavy isotopes into downstream metabolites, providing a dynamic view of pathway activity that cannot be obtained from static metabolite measurements alone.[3][11] This protocol outlines the experimental design, cell culture, metabolite extraction, and analytical methods required for a successful ¹³C₃,¹⁵N-GlcNAc MFA study.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key metabolic pathways involving GlcNAc and the general workflow for a metabolic flux analysis experiment.

References

- 1. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stable Isotopes for Tracing Mammalian-Cell Metabolism In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Functional Analysis of the N-Acetylglucosamine Metabolic Genes of Streptomyces coelicolor and Role in Control of Development and Antibiotic Production - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-Acetylglucosamine Functions in Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. First characterization of glucose flux through the hexosamine biosynthesis pathway (HBP) in ex vivo mouse heart - PMC [pmc.ncbi.nlm.nih.gov]

- 7. First characterization of glucose flux through the hexosamine biosynthesis pathway (HBP) in ex vivo mouse heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The hexosamine biosynthetic pathway couples growth factor-induced glutamine uptake to glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 10. mdpi.com [mdpi.com]

- 11. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for N-Acetyl-D-glucosamine-13C3,15N In Vivo Labeling of Cultured Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vivo labeling of cultured mammalian cells using N-Acetyl-D-glucosamine-13C3,15N. This stable isotope-labeled monosaccharide serves as a powerful tool for tracing the flux of N-Acetyl-D-glucosamine (GlcNAc) through various metabolic pathways and for the quantitative analysis of protein glycosylation. The inclusion of both heavy carbon and nitrogen isotopes allows for precise tracking and quantification by mass spectrometry.

Application 1: Metabolic Labeling and Quantification of Protein O-GlcNAcylation Dynamics

This protocol describes the use of this compound to metabolically label proteins modified with O-linked N-acetylglucosamine (O-GlcNAc), a dynamic post-translational modification involved in various cellular processes.

Experimental Protocol

1. Cell Culture and Isotope Labeling:

-

Culture mammalian cells (e.g., HeLa, HEK293) in standard growth medium to the desired confluence (typically 70-80%).

-

Prepare labeling medium by supplementing glucose-free and glutamine-free DMEM with 10% dialyzed fetal bovine serum, 2 mM L-glutamine, 1 mM sodium pyruvate, and the desired concentration of this compound (typically 1-10 mM). Unlabeled N-Acetyl-D-glucosamine should be used for control cultures.

-

Remove the standard growth medium, wash the cells once with sterile phosphate-buffered saline (PBS), and replace it with the prepared labeling medium.

-

Incubate the cells for a time course (e.g., 0, 6, 12, 24, 48 hours) to monitor the incorporation of the stable isotope label.

2. Cell Lysis and Protein Extraction:

-

After the desired labeling period, wash the cells twice with ice-cold PBS.

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.

3. Enrichment of O-GlcNAc Modified Proteins/Peptides:

-

Enrichment is crucial for detecting the low-abundant O-GlcNAc modification. Several methods can be employed:

-

Lectin Affinity Chromatography: Use wheat germ agglutinin (WGA) agarose beads to capture O-GlcNAc modified proteins.

-

Antibody-based Enrichment: Utilize an O-GlcNAc specific antibody (e.g., CTD110.6) conjugated to beads to immunoprecipitate O-GlcNAc modified proteins.

-

Chemoenzymatic Labeling: Employ a mutant galactosyltransferase (Y289L) to transfer an azide-modified galactose to O-GlcNAc residues, followed by click chemistry with a biotin-alkyne probe for affinity purification.

-

4. Protein Digestion and Sample Preparation for Mass Spectrometry:

-

Elute the enriched proteins and perform an in-solution or in-gel tryptic digestion.

-

Desalt the resulting peptides using a C18 StageTip or equivalent.

-

Resuspend the cleaned peptides in a solvent suitable for mass spectrometry analysis (e.g., 0.1% formic acid).

5. Mass Spectrometry Analysis:

-

Analyze the peptide samples using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

-

Employ a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method.

-

Look for the characteristic mass shift of +4 Da for peptides containing a single this compound modification.

Data Presentation

Table 1: Expected Mass Shifts in Mass Spectrometry Analysis

| Isotope Label | Number of Labels per GlcNAc | Theoretical Mass (Da) | Mass Shift (Da) |

| Unlabeled GlcNAc | 0 | 221.090 | 0 |

| This compound | 1 | 225.097 | +4.007 |

Table 2: Time-Course of this compound Incorporation into a Hypothetical O-GlcNAcylated Peptide

| Time (hours) | Unlabeled Peptide Peak Area | Labeled Peptide Peak Area | % Incorporation |

| 0 | 1.00E+08 | 0 | 0% |

| 6 | 7.50E+07 | 2.50E+07 | 25% |

| 12 | 5.20E+07 | 4.80E+07 | 48% |

| 24 | 2.10E+07 | 7.90E+07 | 79% |

| 48 | 5.00E+06 | 9.50E+07 | 95% |

Visualization

Experimental workflow for O-GlcNAcylation analysis.

Application 2: Metabolic Flux Analysis through the Hexosamine Biosynthesis Pathway

This protocol outlines the use of this compound to trace its entry and metabolism through the Hexosamine Biosynthesis Pathway (HBP), providing insights into the regulation of this critical pathway in various cellular states.

Experimental Protocol

1. Isotope Labeling of Cultured Cells:

-

Culture cells as described in Application 1.

-

For flux analysis, it is critical to reach a metabolic steady state. Pre-culture cells in the labeling medium with unlabeled GlcNAc for at least 24 hours.

-

Initiate the labeling by replacing the medium with one containing this compound.

-

Collect cell samples at multiple time points (e.g., 0, 5, 15, 30, 60, 120 minutes) to capture the dynamic changes in metabolite labeling.

2. Metabolite Extraction:

-

Rapidly quench metabolism by aspirating the medium and adding ice-cold 80% methanol.

-

Scrape the cells and collect the cell suspension.

-

Perform a series of freeze-thaw cycles to ensure complete cell lysis.

-

Centrifuge to pellet insoluble material.

-

Collect the supernatant containing the polar metabolites.

-

Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

3. Mass Spectrometry Analysis of Metabolites:

-

Resuspend the dried metabolites in a solvent compatible with the chosen analytical platform (e.g., 50% acetonitrile for HILIC-MS).

-

Analyze the samples using LC-MS/MS or GC-MS.

-

Monitor the mass isotopologue distributions (MIDs) of key metabolites in the HBP, such as UDP-GlcNAc.

4. Data Analysis and Flux Calculation:

-

Correct the raw MS data for the natural abundance of isotopes.

-

Use metabolic flux analysis software (e.g., INCA, Metran) to fit the measured MIDs to a metabolic model of the HBP.

-

Calculate the flux rates through the different enzymatic steps of the pathway.

Data Presentation

Table 3: Key Metabolites in the Hexosamine Biosynthesis Pathway and their Expected Labeled Isotopologues

| Metabolite | Abbreviation | Unlabeled Mass (Da) | Labeled Mass (Da) with 13C3,15N-GlcNAc | Mass Shift (Da) |

| N-Acetyl-D-glucosamine-6-phosphate | GlcNAc-6-P | 301.056 | 305.063 | +4.007 |

| N-Acetyl-D-glucosamine-1-phosphate | GlcNAc-1-P | 301.056 | 305.063 | +4.007 |

| UDP-N-Acetyl-D-glucosamine | UDP-GlcNAc | 606.085 | 610.092 | +4.007 |

Table 4: Hypothetical Mass Isotopologue Distribution of UDP-GlcNAc after 60 minutes of Labeling

| Isotopologue | Abbreviation | Relative Abundance (%) |

| Unlabeled | M+0 | 15.2 |

| Labeled | M+4 | 84.8 |

Visualization

Metabolic Tracing with N-Acetyl-D-glucosamine-¹³C₃,¹⁵N: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals